4-Fluorophenoxytetrafluoropropionic acid Cs salt
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Overview
Description
4-Fluorophenoxytetrafluoropropionic acid Cs salt is a chemical compound with the molecular formula C₉H₄CsF₅O₃. It is known for its unique structure, which includes cesium and multiple fluorine atoms, making it a compound of interest in various scientific fields .
Preparation Methods
The synthesis of 4-Fluorophenoxytetrafluoropropionic acid Cs salt typically involves the reaction of cesium hydroxide with 2,2,3,3-tetrafluoro-3-(4-fluorophenoxy)propanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
4-Fluorophenoxytetrafluoropropionic acid Cs salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Fluorophenoxytetrafluoropropionic acid Cs salt has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Mechanism of Action
The mechanism of action of 4-Fluorophenoxytetrafluoropropionic acid Cs salt involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4-Fluorophenoxytetrafluoropropionic acid Cs salt can be compared with other similar compounds, such as:
- Cesium;2,2,3,3-tetrafluoro-3-(4-chlorophenoxy)propanoate
- Cesium;2,2,3,3-tetrafluoro-3-(4-bromophenoxy)propanoate
- Cesium;2,2,3,3-tetrafluoro-3-(4-iodophenoxy)propanoate
These compounds share a similar core structure but differ in the substituents attached to the phenoxy group. The differences in substituents can lead to variations in their chemical properties, reactivity, and applications .
Properties
IUPAC Name |
cesium;2,2,3,3-tetrafluoro-3-(4-fluorophenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O3.Cs/c10-5-1-3-6(4-2-5)17-9(13,14)8(11,12)7(15)16;/h1-4H,(H,15,16);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDVOZMGQVXAIZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(C(C(=O)[O-])(F)F)(F)F)F.[Cs+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4CsF5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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